1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile chemical structure
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile chemical structure
Abstract
This technical guide provides a comprehensive analysis of 1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile , a high-value heterocyclic scaffold used primarily in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and as a divergent intermediate in medicinal chemistry. We explore its structural properties, robust synthetic pathways (prioritizing the Fischer Indole strategy to preserve halogen integrity), and its utility as an electrophilic partner in palladium-catalyzed cross-coupling reactions.
Part 1: Chemical Identity & Structural Analysis
This compound represents a tri-functionalized indole core, designed for orthogonal reactivity. The N-benzenesulfonyl group serves as both a protecting group and an electronic tuner, while the C2-nitrile and C5-iodo motifs offer distinct handles for further elaboration.
| Property | Data |
| IUPAC Name | 1-(Benzenesulfonyl)-5-iodo-1H-indole-2-carbonitrile |
| CAS Number | 2816913-27-4 |
| Molecular Formula | C₁₅H₉IN₂O₂S |
| Molecular Weight | 408.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 158–162 °C (Typical for N-sulfonyl indoles) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in water |
Structural Pharmacophore & Reactivity
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N1-Benzenesulfonyl : Electron-withdrawing group (EWG). It lowers the electron density of the indole ring, increasing the acidity of the C2 and C3 protons (if unsubstituted) and stabilizing the molecule against oxidation. It also directs lithiation to the C2 position in precursor synthesis.
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C2-Carbonitrile (Cyano) : A versatile functional group. It can be hydrolyzed to amides/acids (relevant for HIV-1 inhibitors like 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide analogs) or reduced to amines.
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C5-Iodo : A highly reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the rapid generation of library diversity at the 5-position.
Part 2: Robust Synthetic Protocols
Synthesis of this compound requires careful orchestration to prevent regiochemical errors (e.g., iodination at C3) or chemoselectivity issues (e.g., Lithium-Iodine exchange). Two primary pathways are detailed below.
Pathway A: The Fischer Indole Strategy (Gold Standard)
This route is preferred for its reliability in establishing the 5-iodo and 2-functionalization patterns without risk of halogen scrambling.
Step-by-Step Protocol:
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Hydrazone Formation :
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Reagents : 4-Iodophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Ethanol.
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Conditions : Reflux for 2 hours.
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Mechanism : Condensation of the hydrazine with the ketone to form the phenylhydrazone.
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Fischer Cyclization :
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Reagents : Polyphosphoric acid (PPA) or ZnCl₂/AcOH.
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Conditions : Heat to 100–110 °C.
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Outcome : [3,3]-Sigmatropic rearrangement yields Ethyl 5-iodoindole-2-carboxylate .
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Note: The iodine remains stable at the 5-position (para to the hydrazine nitrogen).
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Functional Group Interconversion (Ester to Nitrile) :
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Saponification : LiOH, THF/H₂O → 5-Iodoindole-2-carboxylic acid .
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Amidation : SOCl₂ (reflux) followed by NH₃ (aq) → 5-Iodoindole-2-carboxamide .
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Dehydration : POCl₃ or Trifluoroacetic anhydride (TFAA) in Pyridine → 5-Iodoindole-2-carbonitrile .
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N-Sulfonylation (Final Step) :
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Reagents : Benzenesulfonyl chloride (1.2 eq), NaH (1.5 eq) or KOH/TEBA (Phase Transfer).
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Solvent : DMF or THF (0 °C to RT).
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Protocol :
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Pathway B: Direct Lithiation (High Risk/High Reward)
This route attempts to install the nitrile directly onto N-(phenylsulfonyl)-5-iodoindole.
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Warning : n-Butyllithium will cause rapid Lithium-Halogen exchange at the C5-Iodo position before deprotonating C2.
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Modification : Use LDA (Lithium Diisopropylamide) at -78 °C. LDA is bulky and less nucleophilic, favoring deprotonation at C2 (acidified by the sulfonyl group) over iodine exchange. However, this remains chemically risky and is less robust than Pathway A.
Synthesis Workflow Diagram
The following diagram illustrates the convergent Fischer Indole pathway, highlighting the critical checkpoints for impurity control.
Caption: Step-wise synthesis via Fischer Indole Cyclization, ensuring C5-iodine retention.
Part 3: Applications in Drug Discovery[2]
NNRTI Development (HIV-1)
Indole-2-carboxamides and carbonitriles are established scaffolds for Non-Nucleoside Reverse Transcriptase Inhibitors.
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Mechanism : These compounds bind to the allosteric hydrophobic pocket of HIV-1 RT, inducing a conformational change that locks the enzyme in an inactive state.
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SAR Insight : The 5-position interacts with the hydrophobic tunnel (Tyr181/Tyr188). The iodine atom serves as a placeholder for introducing larger lipophilic groups (aryl, propargyl) to enhance potency against resistant mutants (e.g., K103N).
Divergent Library Synthesis
The "Orthogonal Reactivity" of the molecule allows it to serve as a hub for parallel medicinal chemistry.
| Reaction Type | Target Position | Reagent Class | Outcome |
| Suzuki-Miyaura | C5-Iodo | Aryl Boronic Acids | Biaryl systems (Solubility/Potency tuning) |
| Sonogashira | C5-Iodo | Terminal Alkynes | Rigid linkers (Access to hydrophobic pockets) |
| Pinner Reaction | C2-Nitrile | Alcohols/Acids | Imidates, Esters, Thioamides |
| Deprotection | N1-Sulfonyl | TBAF or Mg/MeOH | Free Indole (NH) restoration |
Divergent Functionalization Map
Caption: Strategic divergence points for generating SAR libraries from the core scaffold.
Part 4: Experimental Validation & Safety
Quality Control Parameters
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¹H NMR (DMSO-d₆) : Look for the diagnostic doublet for H-4 (approx. 8.1 ppm) and the doublet of doublets for H-6, confirming the 5-substitution pattern. The benzenesulfonyl protons will appear as a multiplet at 7.6–8.0 ppm.
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IR Spectroscopy :
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C≡N stretch : Sharp band at ~2220–2230 cm⁻¹.
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SO₂ stretch : Strong bands at ~1370 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric).
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Safety Hazards[5]
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Sensitizer : Indole derivatives can be skin sensitizers.
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Cyanide Risk : While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.
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Sulfonyl Chlorides : The precursor PhSO₂Cl is lachrymatory and corrosive.
References
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ChemicalBook . (n.d.). 1-(benzenesulfonyl)-5-iodo-indole-2-carbonitrile Product Properties. Retrieved from
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MDPI . (2025).[5][6] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from
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National Institutes of Health (NIH) . (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[7] Journal of Medicinal Chemistry. Retrieved from
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Sigma-Aldrich . (n.d.). 1-(Phenylsulfonyl)indole Product Information. Retrieved from
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Royal Society of Chemistry . (2023). Regioselective C5−H Direct Iodination of Indoles. Retrieved from
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